molecular formula C7H6FNO4S B1322495 5-Fluoro-2-(methylsulphonyl)nitrobenzene CAS No. 518990-79-9

5-Fluoro-2-(methylsulphonyl)nitrobenzene

Cat. No.: B1322495
CAS No.: 518990-79-9
M. Wt: 219.19 g/mol
InChI Key: DIUCTHUYGZNUJD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Reactions : 5-Fluoro-2-(methylsulphonyl)nitrobenzene demonstrates notable reactions in nucleophilic environments. Hogg and Robertson (1979) found that sulphenate anions, related to this compound, show ambident nucleophilicity, undergoing S-methylation with methyl iodide and predominantly O-methylation with methyl fluorosulphonate and dimethyl sulphate (Hogg & Robertson, 1979).

  • Synthesis of Derivatives : The synthesis of derivatives of this compound has been explored. Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, achieved by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, a process potentially applicable to this compound (Sweeney et al., 2018).

Applications in Organic Chemistry

  • Role in Aromatic Nucleophilic Replacement Reactions : In a study by Hirst and Una (1971), the effects of electron-withdrawing substituents like methylsulphonyl groups in aromatic nucleophilic replacement reactions were measured. This research provides insight into the reactivity of this compound in similar reactions (Hirst & Una, 1971).

  • Intermediate in Pesticide Synthesis : Xiao-hua Du et al. (2005) used a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in synthesizing a key intermediate for the preparation of pesticides. This suggests potential applications of this compound in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).

  • Analytical Chemistry and Molecular Structure Studies : Larsen and Nielsen (2014) used microwave spectroscopy to investigate the internal rotation potential and structure of several fluorine-substituted nitrobenzenes. Similar studies can be conducted with this compound to understand its structural and dynamic properties (Larsen & Nielsen, 2014).

Properties

IUPAC Name

4-fluoro-1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUCTHUYGZNUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-1-methylsulfonyl-2-nitrobenzene can be obtained in the following way: 1.3 g of 4-fluoro-1-methylsulfinyl-2-nitrobenzene in 15 ml of dichloromethane are added dropwise to a suspension, stirred at a temperature in the region of −5° C. under argon, of 1.5 g of 3-chloroperoxybenzoic acid in 15 ml of dichloromethane. The reaction mixture is then stirred at a temperature in the region of 0° C. for 30 minutes and is then left to reheat to a temperature in the region of 20° C. It is then filtered through sintered glass and the solid is washed with dichloromethane. The filtrate is washed with an aqueous sodium hydrogencarbonate solution then with water, dried over magnesium sulfate, treated with 3S black, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue thus obtained is purified by chromatography on a column of 125 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. The fractions containing the expected product are pooled and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 1.2 g of 4-fluoro-1-methylsulfonyl-2-nitrobenzene are thus obtained in the form of a yellow foam (Rf=0.43, silica gel thin layer chromatography, eluent: dichloromethane)).
Name
4-fluoro-1-methylsulfinyl-2-nitrobenzene
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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